2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide
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Overview
Description
2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two furan rings and a phenyl group, which are connected through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide typically involves the following steps:
Formation of 2-methylfuran-3-carboxylic acid: This can be achieved through the oxidation of 2-methylfuran using an oxidizing agent such as potassium permanganate.
Amidation Reaction: The 2-methylfuran-3-carboxylic acid is then reacted with 3-amino-phenyl-2-methylfuran-3-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation Products: Furan-2,3-diones.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-methylfuran-3-carboxamide: Lacks the phenyl group, resulting in different chemical properties.
3-phenylfuran-2-carboxamide: Lacks the methyl group on the furan ring, affecting its reactivity.
N-phenylfuran-3-carboxamide: Lacks the methyl group on the phenyl ring, altering its biological activity.
Uniqueness
2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[3-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-15(6-8-23-11)17(21)19-13-4-3-5-14(10-13)20-18(22)16-7-9-24-12(16)2/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVASELFSPZVLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(OC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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